Barium thiocyanate dihydrate

Description

Historical Context of Thiocyanate (B1210189) Chemistry and Barium Coordination

The history of thiocyanate chemistry dates back to 1809, when the thiocyanate anion (NCS⁻) was first prepared and isolated by Porrett. acs.org This discovery predates the isolation of several elemental halogens, highlighting its early importance in the developing field of chemistry. acs.org In his foundational work, Porrett utilized thiocyanic acid (HNCS) to synthesize a range of "sulfuretted chyazate" salts, including that of barium. acs.orgnih.gov Historically, the thiocyanate ion was also known by other names such as rhodanide, a reference to the red color of its iron complexes. wikipedia.org

The study of barium compounds has its own rich history. The element barium was first identified in 1772, though it was not isolated as a pure metal until 1808 through the work of Humphry Davy. wikipedia.orgrsc.org Barium compounds are known for their high density, and the name itself is derived from the Greek word "barys," meaning heavy. wikipedia.orgrsc.org The coordination chemistry of barium, as with other alkaline earth metals, has been an area of interest, exploring how the relatively large Ba²⁺ ion interacts with various ligands to form complex structures. wikipedia.orgchemistryviews.org The combination of barium with the thiocyanate ligand represents a classic intersection of these two historical streams of chemical inquiry.

Contemporary Relevance in Advanced Chemical Research and Synthesis

In modern chemistry, barium thiocyanate and its hydrated forms continue to be relevant in several areas of research and synthesis. acs.org It serves as a precursor for the synthesis of other metallic thiocyanates through precipitation reactions, leveraging the insolubility of barium sulfate (B86663). acs.orgsciencemadness.org This makes it a useful starting material in aqueous synthetic routes. acs.org

The compound and its derivatives are subjects of investigation in materials science. For instance, metal thiocyanates are being explored for their potential as host lattices for doping with other ions to create materials with specific optical properties, such as fluorescence. iosrjournals.org The structural diversity of metal thiocyanates, including those of barium, makes them interesting candidates for the development of new functional materials. nih.gov Furthermore, barium thiocyanate has found applications in the dyeing and color printing industries and as a dispersing agent for cellulose. sciencemadness.orglookchem.comchemicalbook.com

Scope and Research Objectives for Barium Thiocyanate Dihydrate Investigations

The primary research objectives concerning this compound focus on several key areas. A fundamental goal is the precise characterization of its chemical and physical properties, including its solubility, stability, and reactivity. Detailed structural analysis, particularly through X-ray crystallography, aims to elucidate the coordination environment of the barium ion and the role of the water molecules and thiocyanate ligands in the crystal lattice. wikipedia.orgiucr.org

Investigations into its thermal decomposition are crucial for understanding its stability and the nature of the products formed at elevated temperatures. researchgate.net This knowledge is vital for its application in processes that involve heating. Another significant area of research is its utility as a reagent in chemical synthesis, for example, in the preparation of other thiocyanate salts or in the formation of coordination polymers and complexes. lookchem.comrsc.orgprepchem.com The study of its spectroscopic properties provides further insight into its bonding and electronic structure. lookchem.com

Chemical and Physical Properties of this compound

This compound is a white, crystalline solid. matweb.comfishersci.com It is known to be hygroscopic, meaning it readily absorbs moisture from the air. wikipedia.orgmatweb.com The compound is highly soluble in water and also shows solubility in alcohols such as methanol (B129727) and ethanol (B145695), as well as acetone. sciencemadness.orgchemicalbook.comwikipedia.orgdrugfuture.com

| Property | Value |

| Molecular Formula | C₂H₄BaN₂O₂S₂ nih.gov |

| Molar Mass | 289.5 g/mol nih.gov |

| Appearance | White crystalline solid matweb.comfishersci.com |

| Solubility in water | 62.63 g/100 ml (25°C) wikipedia.org |

| Specific Gravity | 2.2 g/cm³ fishersci.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Synthesis and Preparation of this compound

A common laboratory method for the preparation of barium thiocyanate involves the reaction of barium hydroxide (B78521) with ammonium (B1175870) thiocyanate in an aqueous solution. sciencemadness.orgwikipedia.org The reaction produces barium thiocyanate, ammonia (B1221849), and water. The hydrated form, often the trihydrate, crystallizes from the solution and can be subsequently dehydrated to obtain other forms. sciencemadness.org

Another synthetic route involves the reaction of barium carbonate with a solution of thiocyanic acid. sciencemadness.org It can also be prepared by reacting barium sulfide (B99878) with sulfur and cyanamide. sciencemadness.org Purification of barium thiocyanate can be achieved by recrystallization from water. lookchem.comchemicalbook.com

Structural and Spectroscopic Analysis

While the focus is on the dihydrate, it is important to note that barium thiocyanate can exist in anhydrous and trihydrate forms as well. wikipedia.org A structural study initially reported as the dihydrate was later identified as a trihydrate. iucr.org In the trihydrate, the barium ion has a complex coordination environment, being bonded to four nitrogen atoms, four oxygen atoms, and one sulfur atom. iucr.org The water molecules play a crucial role in the crystal structure, participating in hydrogen bonding with the sulfur atoms of the thiocyanate groups. iucr.org

X-ray crystallography of the anhydrous salt reveals a coordination polymer structure where each Ba²⁺ ion is bonded to eight thiocyanate anions, with four bonds to sulfur atoms and four to nitrogen atoms, resembling a fluorite-type structure. wikipedia.org

Spectroscopic investigations, including infrared (IR) and Raman spectroscopy, are used to study the vibrational modes of the thiocyanate ligand and the water molecules, providing information about the bonding within the crystal. lookchem.com A reversible phase transition at approximately 135 K has been observed for the trihydrate using Raman spectroscopy. iucr.org

Thermal Decomposition

Applications in Chemical Synthesis and Material Science

This compound is a valuable reagent in various synthetic applications. Its primary use is as a precursor for the synthesis of other thiocyanate salts. sciencemadness.orglookchem.comchemicalbook.com By reacting an aqueous solution of barium thiocyanate with a soluble sulfate salt of another metal, the insoluble barium sulfate precipitates, leaving the desired metal thiocyanate in the solution. acs.orgsciencemadness.org

In material science, barium thiocyanate has been used in the creation of coordination polymers and complexes. For example, it reacts with macrotricyclic polyethers to form complex structures. rsc.org It has also been used in conjunction with other ligands like 2,2′-bipyrimidine derivatives to create one-dimensional barium coordination polymers. scispace.com Furthermore, barium thiocyanate has been utilized as a host lattice for doping with europium(II) ions to create luminescent materials. iosrjournals.org

Properties

Molecular Formula |

C2H4BaN2O2S2 |

|---|---|

Molecular Weight |

289.5 g/mol |

IUPAC Name |

barium(2+);dithiocyanate;dihydrate |

InChI |

InChI=1S/2CHNS.Ba.2H2O/c2*2-1-3;;;/h2*3H;;2*1H2/q;;+2;;/p-2 |

InChI Key |

XCVHPOQTMCEOLP-UHFFFAOYSA-L |

Canonical SMILES |

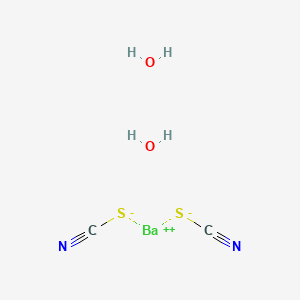

C(#N)[S-].C(#N)[S-].O.O.[Ba+2] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes for Barium Thiocyanate Dihydrate

Aqueous-Phase Synthesis Procedures

Aqueous-phase synthesis is the most common and well-documented approach for preparing barium thiocyanate (B1210189). These methods are advantageous due to the high solubility of the reactants and products in water, facilitating reaction and purification.

Ba(OH)₂·8H₂O(s) + 2 NH₄SCN(s) → Ba(SCN)₂(aq) + 2 NH₃(g) + 10 H₂O(l) purdue.eduwashington.edu

The process involves mixing the solid reactants, which quickly form a slurry as the reaction liberates the water of crystallization from the barium hydroxide (B78521). washington.edu The formation of ammonia (B1221849) gas and a large number of product molecules in the liquid phase contributes to a significant positive entropy change, which drives the reaction forward despite its positive enthalpy change. washington.edu Once the evolution of ammonia gas has ceased, the resulting aqueous solution contains barium thiocyanate. sciencemadness.org

Table 1: Example Reactant Quantities for Barium Hydroxide Pathway

| Reactant | Molar Mass ( g/mol ) | Quantity (g) | Moles | Ratio |

|---|---|---|---|---|

| Barium Hydroxide Octahydrate | 315.46 | 158 | ~0.5 | 1 |

| Ammonium (B1175870) Thiocyanate | 76.12 | 76 | ~1.0 | 2 |

Data derived from a common laboratory procedure sciencemadness.org.

Another established aqueous route is the neutralization of a barium base, such as barium carbonate, with thiocyanic acid. sciencemadness.org This method follows a standard acid-base reaction mechanism, yielding barium thiocyanate, water, and carbon dioxide gas when barium carbonate is used.

BaCO₃(s) + 2 HSCN(aq) → Ba(SCN)₂(aq) + H₂O(l) + CO₂(g)

This pathway is straightforward but requires the availability of thiocyanic acid, which can be unstable. The reaction of barium hydroxide with thiocyanic acid is also a viable neutralization method. sciencemadness.org

Barium thiocyanate can be prepared through metathesis or double displacement reactions in an aqueous solution. This strategy involves reacting a soluble barium salt, typically barium chloride, with a soluble thiocyanate salt, such as ammonium thiocyanate or sodium thiocyanate. The reaction leads to the exchange of ions in solution.

BaCl₂(aq) + 2 NH₄SCN(aq) → Ba(SCN)₂(aq) + 2 NH₄Cl(aq)

The success of this method relies on the ability to effectively separate the barium thiocyanate from the other salt product (in this case, ammonium chloride) present in the final solution, usually through fractional crystallization.

Non-Aqueous and Solvothermal Synthesis Approaches

While aqueous methods are predominant, the literature on non-aqueous or solvothermal synthesis routes for barium thiocyanate is limited. Solvothermal synthesis, which involves chemical reactions in a closed, heated system using organic solvents, is a common technique for producing various inorganic materials, including other barium compounds like barium titanate. However, this approach is not widely reported for the preparation of barium thiocyanate. The synthesis of other metal thiocyanates has been achieved in non-aqueous media, but specific protocols for barium thiocyanate are not prevalent in published research.

Optimization of Crystallization Conditions for Dihydrate Formation

The crystallization of barium thiocyanate from aqueous solutions typically yields the trihydrate, Ba(SCN)₂·3H₂O, as well-formed, needle-shaped white crystals. sciencemadness.orgcymitquimica.com An earlier structural study in 1950 identified the salt as a dihydrate, but this was later corrected by a more detailed 1982 study which located a third water molecule, definitively identifying the stable hydrate (B1144303) as a trihydrate. iucr.org

Therefore, optimization efforts focus on obtaining high-quality crystals of this trihydrate. Key steps for successful crystallization include:

Concentration: The aqueous solution of barium thiocyanate is concentrated by heating to increase the solute concentration. One procedure specifies boiling the solution until its boiling point reaches 125°C. sciencemadness.org

Cooling: The concentrated solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the precipitation of the crystalline product. sciencemadness.org

Isolation: The resulting crystals are isolated from the mother liquor via filtration. sciencemadness.org

The steep temperature-solubility gradient of barium thiocyanate in water facilitates this process, as it is very soluble in hot water but significantly less so in cold water. sciencemadness.org

Purification Techniques and Yield Enhancement Methodologies

To obtain a high-purity product, the crude solution of barium thiocyanate must undergo several purification steps, particularly when synthesized from barium hydroxide and ammonium thiocyanate, as excess reactants and side products may be present. sciencemadness.org

A comprehensive purification process includes the following stages:

Initial Filtration: The raw reaction mixture is filtered to remove any insoluble precipitates. sciencemadness.org

Neutralization of Excess Base: If excess barium hydroxide is used, it is carefully neutralized. This is often done in two steps: first by adding a dilute strong acid like sulfuric acid until the solution is only faintly alkaline, and then by bubbling carbon dioxide through the solution to precipitate the remaining barium as barium carbonate. sciencemadness.org

Removal of Carbonates: The solution is heated to boiling to decompose any soluble barium hydrogen carbonate that may have formed. sciencemadness.org

Decolorization: Activated charcoal is added to the boiling solution to adsorb colored impurities. sciencemadness.org

Final Filtration: The solution is filtered again to remove the activated charcoal and any precipitated impurities before proceeding to the crystallization step. sciencemadness.org

Comparative Analysis of Synthetic Efficiencies and Scalability

The selection of a synthetic route for barium thiocyanate dihydrate on an industrial scale is contingent on a thorough evaluation of various factors, including reaction efficiency, yield, purity of the final product, cost-effectiveness, and environmental impact. A comparative analysis of the prevalent synthetic methodologies reveals distinct advantages and limitations inherent to each approach.

The most conventional and widely employed method for the preparation of barium thiocyanate is the reaction between barium hydroxide and ammonium thiocyanate. wikipedia.org This method is favored for its straightforward procedure and relatively high yields under optimized conditions. The reaction proceeds as a double displacement reaction, typically in an aqueous medium.

A significant factor influencing the efficiency of this method is the solvent system used for crystallization. Altering the solvent composition can have a marked effect on the yield and purity of the final product. For instance, the use of an ethanol-water mixture can enhance the recovery efficiency of this compound.

Below is a comparative table illustrating the impact of different solvent systems on the crystallization of this compound:

Table 1: Effect of Solvent System on this compound Crystallization| Solvent System (v/v/v) | Yield (%) | Crystal Habit | Purity (wt%) |

|---|---|---|---|

| Water | 78 | Needles | 89 |

| Water:Ethanol (B145695) (1:1) | 92 | Prismatic | 95 |

| Water:Ethanol:Ammonia (2:2:1) | 95 | Defined cubic facets | 98 |

As the data indicates, the addition of ethanol significantly improves the yield, and the further addition of ammonia enhances both the yield and the purity of the resulting crystals. evitachem.com

In recent years, green chemistry principles have spurred the development of more environmentally benign synthetic routes. One such innovative approach is the solvent-free mechanochemical synthesis. This method involves the high-energy ball milling of barium hydroxide octahydrate and ammonium thiocyanate. This solid-state reaction proceeds to near completion, offering a quantitative yield and eliminating the need for solvents, thus reducing waste and energy consumption associated with solvent recovery.

A third approach, microwave-assisted crystallization, offers the advantage of rapid and uniform heating, which can lead to shorter reaction times and potentially improved crystal morphology. evitachem.com This technique can be particularly beneficial for industrial-scale production where time and energy efficiency are paramount.

The scalability of each method is a critical consideration for industrial application. The traditional aqueous synthesis is readily scalable, with established protocols for large-scale production. However, challenges in handling large volumes of solvents and managing wastewater streams can present logistical and environmental hurdles.

Solvent-free mechanochemical synthesis, while highly efficient at the laboratory scale, may face challenges in scaling up to large-volume continuous production. The design and operation of high-capacity ball mills for this specific reaction would require careful engineering to ensure consistent product quality and safety.

Microwave-assisted synthesis offers potential for scalability through the use of continuous flow microwave reactors. This technology can provide precise control over reaction conditions and allow for high-throughput production. However, the initial capital investment for industrial-scale microwave equipment can be substantial.

A comparative analysis of the key parameters for these synthetic routes is presented below:

Table 2: Comparative Analysis of Synthetic Routes for this compound

| Parameter | Aqueous Synthesis | Mechanochemical Synthesis | Microwave-Assisted Synthesis |

|---|---|---|---|

| Yield | High (with optimization) | Quantitative | High |

| Purity | Good to Excellent | High | Potentially High |

| Scalability | Well-established | Moderate to High | High (with continuous flow) |

| Energy Consumption | Moderate to High | Low | Moderate |

| Environmental Impact | Moderate (solvent waste) | Low (solvent-free) | Low to Moderate |

| Reaction Time | Hours | Minutes to Hours | Minutes |

Structural Elucidation and Advanced Spectroscopic Characterization of Barium Thiocyanate Dihydrate

Single-Crystal X-ray Diffraction Investigations

Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement in crystalline solids. For barium thiocyanate (B1210189) and its hydrates, this method provides critical insights into the coordination environment of the barium ion, the bonding modes of the thiocyanate ligand, and the role of water molecules in the crystal lattice.

The thiocyanate ion (SCN⁻) is an ambidentate ligand, capable of coordinating to metal centers through either the nitrogen atom (isothiocyanate), the sulfur atom (thiocyanate), or by bridging between two metal centers. wikipedia.orgresearchgate.net X-ray crystallography of the related anhydrous barium thiocyanate reveals a complex coordination polymer structure. wikipedia.org In this structure, the Ba²⁺ ions are each bonded to eight different thiocyanate anions. wikipedia.org The coordination involves bonds to both nitrogen and sulfur atoms, with four Ba-N bonds and four Ba-S bonds for each barium center. wikipedia.org This demonstrates that the thiocyanate ligand acts as a bridging ligand, linking multiple barium centers together through both its nitrogen and sulfur ends. wikipedia.org This bridging mode is crucial in forming the extended network architecture of the compound. wikipedia.org

Barium thiocyanate is known to exist in different hydration states, including an anhydrous form, Ba(SCN)₂, and a trihydrate, Ba(SCN)₂·3H₂O. wikipedia.orgnih.govcymitquimica.com The subject of this article, the dihydrate (Ba(SCN)₂·2H₂O), represents another specific stoichiometry of hydration. While detailed crystallographic studies have been published for the anhydrous form, which is a coordination polymer, specific structural data for distinct polymorphic variations of the dihydrate are not extensively detailed in the literature. wikipedia.org The presence of water molecules, as in the dihydrate and trihydrate forms, is expected to significantly influence the crystal packing and coordination geometry compared to the anhydrous salt by participating in the coordination sphere of the barium ion or through hydrogen bonding within the crystal lattice.

Vibrational Spectroscopy Applications (FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive tool for probing the bonding and structure of molecules. In the context of barium thiocyanate dihydrate, it is particularly useful for identifying the coordination mode of the thiocyanate ligand.

The thiocyanate ion has three characteristic fundamental vibrational modes that are active in both IR and Raman spectra. scispace.comresearchgate.net These modes are sensitive to the chemical environment and bonding within the crystal.

ν(CN): The C≡N stretching vibration, which is the most intense and diagnostically useful band, typically appears in the 2000–2200 cm⁻¹ region. scispace.com

ν(CS): The C-S stretching vibration is found at lower frequencies, generally in the 700–800 cm⁻¹ range. scispace.com

δ(NCS): The doubly degenerate N-C-S bending vibration occurs at the lowest frequency, typically around 450–500 cm⁻¹. scispace.com In a crystalline environment, the degeneracy of this mode may be lifted, resulting in the appearance of two distinct bands. scispace.com

| Vibrational Mode | Description | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| ν(CN) | C≡N Stretch | ~2050 - 2180 |

| ν(CS) | C-S Stretch | ~700 - 800 |

| δ(NCS) | N-C-S Bend | ~450 - 500 |

The precise frequencies of the thiocyanate vibrational modes, particularly the ν(CN) stretch, are highly indicative of its coordination mode (linkage isomerism). researchgate.neted.gov By analyzing the position of this band in the FTIR or Raman spectrum, the nature of the metal-ligand bond can be inferred.

N-Bonded (Isothiocyanate): When the ligand coordinates through the nitrogen atom, the ν(CN) frequency is typically observed at lower wavenumbers, generally below 2100 cm⁻¹, often around 2060 cm⁻¹. researchgate.netresearchgate.net

S-Bonded (Thiocyanate): Coordination through the sulfur atom results in a shift of the ν(CN) band to higher wavenumbers, typically at or above 2100 cm⁻¹. researchgate.netresearchgate.net

Bridging (M-NCS-M'): When the thiocyanate ligand bridges two metal centers, the ν(CN) frequency is often shifted to even higher energies, sometimes in the range of 2150–2185 cm⁻¹. scispace.com

This correlation allows vibrational spectroscopy to serve as a complementary technique to X-ray diffraction for characterizing the bonding environment in this compound and distinguishing between different possible linkage isomers. nih.gov

| Coordination Mode | Typical ν(CN) Frequency (cm⁻¹) | Bonding Type |

|---|---|---|

| Ionic | ~2050 | Free Ion |

| N-Bonded | ~2060 - 2090 | Isothiocyanate |

| S-Bonded | > 2100 | Thiocyanate |

| Bridging | ~2150 - 2185 | M-NCS-M' |

Solvent-Dependent Spectroscopic Studies

The spectroscopic properties of the thiocyanate anion in this compound are significantly influenced by its solvent environment, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited electronic states of the molecule by solvent molecules, leading to changes in the position, intensity, and shape of spectroscopic bands. rsc.org Studies on analogous thiocyanate compounds, such as methylthiocyanate (MeSCN) and lithium thiocyanate (LiSCN), provide valuable insights into the solvent-dependent behavior applicable to the thiocyanate moiety in this compound.

The vibrational frequency of the thiocyanate (SCN) functional group is particularly sensitive to its local environment. rsc.org Investigations using steady-state and time-resolved infrared spectroscopy on MeSCN in various solvents have demonstrated a clear correlation between the vibrational frequency of the C≡N stretch and the solvent's properties, such as polarity and hydrogen-bonding capability. rsc.org For instance, the C≡N stretching mode for free SCN⁻ in solution typically appears around 2057 cm⁻¹, while the formation of contact ion pairs with a cation like Li⁺ shifts this peak to a higher frequency, around 2072 cm⁻¹. aip.org

This sensitivity is rooted in the complex interplay of electrostatic interactions and non-coulombic repulsive forces, especially in protic solvents where hydrogen bonding occurs. ibs.re.krnih.gov While electrostatic fields created by the solvent play a significant role in aprotic solvents, direct repulsive interactions (Pauli repulsion) become crucial in protic solvents and cannot be neglected when interpreting frequency shifts. ibs.re.kr The ability of a solvent to act as a hydrogen bond donor has a pronounced effect on the vibrational spectrum. rsc.org Molecular dynamics simulations on the thiocyanate anion in mixed N,N-Dimethylformamide (DMF)-water solvents have shown a preferential solvation of the anion by water molecules due to strong hydrogen bonding interactions. nih.gov

The following table illustrates the effect of different solvents on the C≡N vibrational stretch frequency for lithium thiocyanate, demonstrating the principles of solvatochromism.

CIP: Contact Ion Pair. The frequency reflects the SCN⁻ anion interacting directly with the Li⁺ cation.

X-ray Absorption Spectroscopy (XAS) for Local Structural Probing

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local geometric and electronic structure of a selected atomic species. nist.gov The region of the spectrum near the absorption edge, known as X-ray Absorption Near Edge Structure (XANES) or Near Edge X-ray Absorption Fine Structure (NEXAFS), is particularly sensitive to the oxidation state and coordination environment of the absorbing atom. libretexts.orgwikipedia.orgscispace.comresearchgate.netgeoscienceworld.org

For thiocyanate compounds, XAS at the nitrogen K-edge provides detailed information about the electronic structure of the SCN⁻ anion and its interaction with surrounding cations, such as Ba²⁺. nist.gov High-resolution XAS experiments on a series of metal thiocyanates have shown that the cation identity significantly influences the N K-edge spectra. aps.org These changes manifest as chemical shifts in the exciton (B1674681) peak positions, reflecting alterations in the local electronic density and coordination geometry around the nitrogen atom. nist.govaps.org

The analysis of the electronic structure of various cyanates and thiocyanates at the nitrogen K-edge has been successfully interpreted using theoretical modeling with first-principle calculations based on the Bethe-Salpeter equation (BSE) approach. aps.org These studies reveal that factors such as the volume per formula unit and the ground-state electron density, both influenced by the cation, are responsible for the observed relative shifts in the XAS spectra. nist.gov For example, experimental spectra of NaSCN and KSCN show a chemical shift of the N 1s level of about 0.1 eV, which is correctly reproduced by theoretical calculations. aps.org The discrepancy between calculated and experimental spectra widths can often be attributed to vibrational disorder, which is typically not included in the theoretical models. aps.org

The following table presents data on the relative N K-edge exciton peak positions for different metal thiocyanates, illustrating the sensitivity of XAS to the cationic environment. The shifts are reported relative to the peak position of potassium thiocyanate (KSCN).

This demonstrates that XAS is a highly sensitive tool for probing the local structural and electronic environment of the nitrogen atom in this compound, providing a means to understand the Ba²⁺-NCS⁻ interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structure in both solution and the solid state. For this compound, NMR can provide information on the local environments of the barium cation and the thiocyanate anion.

Thiocyanate Anion (¹³C and ¹⁵N NMR): The thiocyanate anion can be characterized by ¹³C and ¹⁵N NMR. In aqueous solution, the ¹³C isotropic chemical shift for the SCN⁻ ion is approximately 133.8 ppm relative to tetramethylsilane (B1202638) (TMS). cdnsciencepub.com The chemical shift of the thiocyanate carbon is sensitive to its environment; studies on model compounds have shown that in apolar, non-hydrogen-bonding solvents, the chemical shift is minimal (around 109 ppm), while in polar, hydrogen-bonding solvents like water, it increases to about 115 ppm. nih.gov This sensitivity makes ¹³C NMR a useful probe for studying solvation and ion-pairing. nih.gov

In the solid state, the ¹³C NMR spectrum is influenced by chemical shift anisotropy (CSA) and dipolar coupling to adjacent quadrupolar nuclei like ¹⁴N. cdnsciencepub.com For solid ammonium (B1175870) thiocyanate, the isotropic ¹³C shift is 133.1 ppm, very close to the solution value. cdnsciencepub.com Solid-state NMR can also distinguish between sulfur-bound (thiocyanate) and nitrogen-bound (isothiocyanate) coordination modes in metal complexes. acs.org

Barium Cation (¹³⁷Ba NMR): Directly probing the barium cation is more challenging due to the properties of its NMR-active isotopes, ¹³⁵Ba and ¹³⁷Ba. Both are quadrupolar nuclei with low gyromagnetic ratios, which results in low sensitivity and very broad signals, even in symmetric environments. huji.ac.il ¹³⁷Ba is generally the preferred nucleus despite yielding broader lines than ¹³⁵Ba because of its higher sensitivity. huji.ac.ilscispace.com

Solid-state ¹³⁷Ba NMR studies have been performed on various barium-containing inorganic compounds. scispace.com These experiments often require specialized techniques like frequency-stepped Wideband Uniform Rate and Smooth Truncation-Quadrupolar Carr-Purcell-Meiboom-Gill (WURST-QCPMG) pulse sequences, particularly at high magnetic fields (e.g., 21.1 T), to acquire the ultra-wideline spectra that result from large quadrupolar coupling constants (CQ). scispace.comresearchgate.net The measured CQ values, which range from 7.0 to over 42 MHz in different barium compounds, are highly sensitive to the local coordination environment of the Ba²⁺ ion. scispace.comresearchgate.net Therefore, solid-state ¹³⁷Ba NMR, while technically demanding, could provide precise information on the barium coordination sphere in this compound.

The following table summarizes typical ¹³C chemical shifts for the thiocyanate carbon in different chemical environments.

Coordination Chemistry and Complexation Behavior of Barium Thiocyanate Dihydrate

Formation of Metal-Thiocyanate Coordination Complexes

Barium thiocyanate (B1210189) is an ionic compound composed of Ba²⁺ cations and two thiocyanate (SCN⁻) anions. quora.com The anhydrous form of barium thiocyanate exists as a coordination polymer. wikipedia.org In its crystal structure, each barium ion (Ba²⁺) is coordinated to eight thiocyanate anions. wikipedia.org The coordination involves bonds to four sulfur atoms and four nitrogen atoms from the surrounding thiocyanate ligands. wikipedia.org This coordination arrangement results in a three-dimensional framework. acs.orgnih.gov

Barium thiocyanate is a valuable starting material for the synthesis of other metal thiocyanate complexes. acs.org Its utility stems from the insolubility of barium sulfate (B86663) (BaSO₄). By reacting barium thiocyanate with a metal sulfate in an aqueous solution, the desired metal thiocyanate can be formed in solution while the barium sulfate precipitates out and can be easily removed by filtration. acs.org This metathesis reaction is a common route for preparing various thiocyanate coordination complexes. acs.org

The thiocyanate ligand is an ambidentate ligand, meaning it can bond to a metal ion in multiple ways. This versatility leads to a wide diversity of structures among metal thiocyanates. acs.orgnih.gov

Investigation of Ligand Exchange Reactions

Ligand exchange, or substitution, reactions are fundamental in coordination chemistry. In the context of barium thiocyanate, it primarily serves as a source of thiocyanate ions (SCN⁻) to replace other ligands in a metal complex. A well-known example is the highly sensitive test for iron(III) ions. libretexts.org When an aqueous solution of potassium thiocyanate is added to a solution containing hexaaquairon(III) ions, [Fe(H₂O)₆]³⁺, a ligand exchange reaction occurs. libretexts.orgchemguide.uk One of the coordinated water molecules is replaced by a thiocyanate ion, forming the intensely blood-red colored complex ion, [Fe(SCN)(H₂O)₅]²⁺. libretexts.orgchemguide.uk

Although barium thiocyanate is not always the reagent of choice in qualitative tests, its aqueous solution provides the necessary SCN⁻ ions for such reactions. The general principle involves the equilibrium between the existing complex and the new complex formed after the addition of the thiocyanate ligand.

Table 1: Examples of Ligand Exchange Reactions with Thiocyanate Ions

| Initial Complex Ion | Reactant | Product Complex Ion | Observation |

| [Fe(H₂O)₆]³⁺ | SCN⁻ | [Fe(SCN)(H₂O)₅]²⁺ | Intense blood-red solution libretexts.orgchemguide.uk |

| [Co(H₂O)₆]²⁺ | SCN⁻ | [Co(NCS)₄]²⁻ | Blue solution wikipedia.org |

Note: This table illustrates general ligand exchange reactions where thiocyanate ions replace water ligands. Barium thiocyanate can act as the source for the SCN⁻ ions.

Double Salt Formation and Ternary Complex Synthesis

Barium thiocyanate is known to form double salts with the thiocyanates of alkali metals and other alkaline earth metals. sciencemadness.org These compounds incorporate two different cations along with the thiocyanate anion in their crystal lattice.

The thiocyanate ligand's ability to act as a bridge between two different metal centers is crucial for the synthesis of ternary complexes and heterometallic frameworks. nih.gov The distinct electronic and steric properties of the nitrogen and sulfur donor atoms allow for selective bonding. Harder metal cations tend to coordinate to the nitrogen atom, while softer metal cations prefer the sulfur atom. wikipedia.org This differential affinity is exploited in the synthesis of ordered ternary frameworks containing two different metal cations bridged by thiocyanate ligands. nih.gov This strategy allows for the construction of complex architectures with potentially interesting magnetic or electronic properties. nih.gov

Influence of Cationic Counterparts on Thiocyanate Coordination Geometry

The size and charge of the cationic counterpart significantly influence the resulting coordination geometry and crystal structure of metal thiocyanates. Anhydrous barium thiocyanate adopts the same crystal structure as strontium thiocyanate (Sr(NCS)₂), calcium thiocyanate (Ca(NCS)₂), and lead(II) thiocyanate (Pb(NCS)₂). wikipedia.orgacs.orgnih.gov This structure type is common for large divalent cations. acs.orgnih.gov

In this structural motif, each metal cation is coordinated by four nitrogen atoms and four sulfur atoms from the bridging thiocyanate ligands, resulting in a distorted square antiprismatic geometry. acs.orgnih.gov The coordination polyhedra share edges through the nitrogen atoms and corners in the plane. acs.orgnih.gov The thiocyanate anion, in turn, is coordinated to four metal cations in a distorted tetrahedral arrangement. acs.orgnih.gov This structure can be viewed as a distorted fluorite-type structure if one considers the center of mass of the thiocyanate anion. acs.orgnih.gov The preference for this specific structure highlights how the radius of the Ba²⁺ ion directs the packing and coordination within the crystal lattice.

Table 2: Structural Data for Isotypic M(NCS)₂ Compounds

| Compound | Cation Radius (pm) | Crystal System | Space Group | Coordination Geometry |

| Ca(NCS)₂ | 100 | Monoclinic | C2/c | Distorted Square Antiprism acs.orgnih.gov |

| Sr(NCS)₂ | 118 | Monoclinic | C2/c | Distorted Square Antiprism acs.orgnih.gov |

| Ba(NCS)₂ | 135 | Monoclinic | C2/c | Distorted Square Antiprism acs.orgnih.gov |

| Pb(NCS)₂ | 119 | Monoclinic | C2/c | Distorted Square Antiprism acs.orgnih.gov |

Mechanistic Studies of Coordination Polymerization

Coordination polymers are extended structures formed by the self-assembly of metal ions (nodes) and organic or inorganic ligands (linkers). Barium thiocyanate, in its anhydrous form, is itself a 3D coordination polymer. wikipedia.org The thiocyanate ion acts as a multitopic linker, bridging adjacent Ba²⁺ centers through both its nitrogen and sulfur atoms to build up the polymeric network. wikipedia.org

The mechanism of coordination polymerization involving thiocyanate ligands is driven by the formation of stable metal-ligand bonds. The process is influenced by factors such as reaction conditions, the nature of the metal ion, and the presence of other coordinating species. mdpi.com The ambidentate nature of the thiocyanate ion allows for various bridging modes (e.g., end-on μ-1,3-NCS or end-to-end μ-1,1-NCS), which lead to the formation of diverse network topologies, including 1D chains, 2D layers, and 3D frameworks. mdpi.comnih.govnih.gov The formation of the anhydrous Ba(NCS)₂ coordination polymer from its hydrated form involves the removal of water molecules, allowing the thiocyanate ligands to bridge the barium centers and form the extended solid-state structure. acs.orgnih.gov

Thermal Analysis and Decomposition Mechanism Investigations

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA/DSC) Studies

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques for characterizing the thermal properties of materials. TGA measures the change in mass of a sample as a function of temperature or time, providing quantitative information about processes involving mass loss, such as dehydration and decomposition. DSC or DTA measures the difference in heat flow between a sample and a reference as a function of temperature, identifying endothermic events (like melting or dehydration) and exothermic events (like crystallization or decomposition).

For barium thiocyanate (B1210189) dihydrate, a typical TGA curve would exhibit distinct mass loss stages. The initial stage corresponds to the loss of water of hydration. This is followed by a plateau, indicating the stability of the anhydrous salt over a specific temperature range. At higher temperatures, a significant mass loss signifies the decomposition of the anhydrous barium thiocyanate.

The corresponding DTA/DSC curve would show an endothermic peak associated with the energy required to remove the water molecules from the crystal lattice. The subsequent decomposition of the anhydrous salt is typically an exothermic process, which would be registered as a sharp exothermic peak at a higher temperature. Analysis of analogous alkaline earth metal compounds, such as calcium thiocyanate dihydrate, supports this expected sequence of thermal events. researchgate.net

Dehydration Pathways and Hydrate (B1144303) Stability Investigations

The initial thermal event for barium thiocyanate dihydrate is dehydration. The process involves the removal of the two molecules of water of crystallization to form the anhydrous salt.

Ba(SCN)₂·2H₂O(s) → Ba(SCN)₂(s) + 2H₂O(g)

This dehydration step is an endothermic process that occurs at a relatively low temperature range. TGA provides the quantitative mass loss associated with this step, which theoretically corresponds to 12.45% of the total mass of the dihydrate. The stability of the hydrate is influenced by factors such as heating rate and atmospheric conditions. Studies on similar hydrated thiocyanate salts, like Ca(SCN)₂·2H₂O, show that dehydration is a clean, well-defined step that precedes the decomposition of the anhydrous salt. researchgate.net The temperature at which this occurs is a measure of the thermal stability of the hydrate.

Mechanistic Elucidation of Solid-State Thermal Decomposition

Following dehydration, the resulting anhydrous barium thiocyanate remains stable until a higher temperature is reached, at which point it undergoes solid-state thermal decomposition. The mechanism of this decomposition is complex and can be influenced by several factors.

The kinetics of the solid-state decomposition of anhydrous barium thiocyanate can be investigated using data obtained from non-isothermal TGA or DSC experiments conducted at multiple heating rates. By applying kinetic models, such as the Coats-Redfern method, crucial parameters like the activation energy (Ea), the pre-exponential factor (A), and the most probable reaction mechanism function can be determined. core.ac.uk

While specific kinetic data for barium thiocyanate is not extensively detailed in the available literature, studies on other transition metal thiocyanate complexes demonstrate that such analysis is fundamental to understanding the reaction's dynamics. core.ac.uk The activation energy provides insight into the energy barrier that must be overcome for decomposition to occur, which is a key indicator of the substance's thermal stability.

The decomposition of anhydrous barium thiocyanate involves the breaking of chemical bonds within the thiocyanate anion (SCN⁻). Research on the thermal decomposition of various metal thiocyanates suggests that the process yields a solid metal-containing residue and a mixture of gaseous products. researchgate.net

For barium thiocyanate, the final solid product is dependent on the atmosphere. In an inert atmosphere, the decomposition is expected to yield barium sulfide (B99878) (BaS), analogous to the decomposition of calcium thiocyanate which yields calcium sulfide (CaS). researchgate.net The gaseous products are complex and may include carbon disulfide (CS₂), nitrogen (N₂), and cyanogen ((CN)₂).

In an oxidizing atmosphere (such as air), the decomposition products are different. The final solid residue is typically a barium oxide (BaO) or barium sulfate (B86663) (BaSO₄), formed through oxidation of the initial decomposition products. The gaseous products would include nitrogen oxides (NOx) and sulfur dioxide (SO₂). researchgate.net

The table below summarizes the expected thermal events for this compound.

| Stage | Process | Expected Temperature Range | TGA Event | DTA/DSC Event | Probable Solid Product | Probable Gaseous Products |

| 1 | Dehydration | Low (e.g., < 200°C) | Mass loss (~12.45%) | Endothermic Peak | Ba(SCN)₂ | H₂O |

| 2 | Decomposition | High (e.g., > 300°C) | Significant mass loss | Exothermic Peak(s) | BaS (inert atm.), BaO/BaSO₄ (oxidizing atm.) | N₂, (CN)₂, CS₂ (inert atm.), NOx, SO₂ (oxidizing atm.) |

| Note: The temperature ranges and products are based on the general behavior of analogous metal thiocyanate hydrates and may vary based on specific experimental conditions. |

The surrounding atmosphere plays a crucial role in the thermal decomposition pathway of barium thiocyanate.

Inert Atmosphere (e.g., Nitrogen, Argon): In the absence of an oxidizing agent like oxygen, the decomposition proceeds through a pyrolysis mechanism. The thiocyanate ligand breaks down, and the final solid product is typically the most stable sulfide of the metal. For barium, this would be barium sulfide (BaS). The gaseous products would be composed of sulfur, carbon, and nitrogen.

Advanced Materials Science Applications and Engineering

Role as a Phosphor Host Material in Luminescent Systems

Barium thiocyanate (B1210189) (Ba(SCN)₂) serves as a host material for phosphors, which are substances that exhibit luminescence. When doped with an activator ion, the host lattice allows for the absorption of energy and its subsequent re-emission as light.

Scientific investigations have been conducted into the luminescence of Barium thiocyanate when doped with Cerium (Ce³⁺) as an activator ion. researchgate.net In these studies, phosphor samples were synthesized using a re-crystallization method from an aqueous solution at 353 K. researchgate.net

The resulting Ce³⁺-doped Barium thiocyanate phosphor demonstrates a distinct photoluminescent profile. When monitored at its emission wavelength of 455 nm, the material shows a broad excitation band that peaks at 358 nm. researchgate.net The emission peak at 455 nm corresponds to the characteristic d→f transition of the Ce³⁺ ion. researchgate.net Research in this area has also focused on understanding the concentration quenching effects and determining the CIE 1931 color co-ordinates for the emitted light. researchgate.net Cerium is a rare earth element known for its use in phosphors, often to produce blue light. stanfordmaterials.com

Table 1: Photoluminescence Properties of Ce³⁺-Doped Barium Thiocyanate

| Property | Value | Reference |

|---|---|---|

| Host Material | Barium thiocyanate (Ba(SCN)₂) | researchgate.net |

| Activator Ion | Cerium (Ce³⁺) | researchgate.net |

| Synthesis Method | Re-crystallization from aqueous solution | researchgate.net |

| Excitation Peak | 358 nm | researchgate.net |

| Emission Peak | 455 nm | researchgate.net |

| Electronic Transition | d→f transition of Ce³⁺ | researchgate.net |

Information regarding the specific integration of Cerium-doped Barium thiocyanate dihydrate phosphors into optoelectronic devices and their associated performance metrics is not detailed in the available research. However, white light-emitting diodes (WLEDs) have been fabricated using perovskite nanocrystals doped with Barium thiocyanate, demonstrating its utility in optoelectronic applications. mdpi.com

Stability Enhancement in Lead Halide Perovskite Materials

Barium thiocyanate has been successfully used as a concurrent dopant for both the B-site cation and X-site anion in all-inorganic lead halide perovskite (CsPbX₃) nanocrystals (NCs). mdpi.com This dual-doping strategy aims to improve the photophysical properties and, most notably, the long-term stability of the perovskite materials, which is a critical challenge for their commercial application. mdpi.com

The incorporation of Barium thiocyanate into the perovskite structure plays a crucial role in reducing material defects. mdpi.com The enhancement in stability is attributed to the reduction of defects and the formation of a stronger bonding interaction between the lead ions (Pb²⁺) and the thiocyanate ions (SCN⁻). mdpi.com This improved bonding helps to passivate the structure, making it more robust against environmental factors like air and moisture. mdpi.com

A significant benefit of using Barium thiocyanate as a dopant in perovskite nanocrystals is the dramatic improvement in the photoluminescence quantum yield (PLQY). Research has shown that PLQY can be enhanced to near-unity (approximately 98%) through this doping strategy. mdpi.com

Furthermore, the stability of the nanocrystals is substantially prolonged. Doped nanocrystals have been observed to retain a significantly higher PLQY (up to seven times higher) compared to their undoped counterparts when stored in an ambient atmosphere for over 176 days. mdpi.com This increased longevity is a critical step towards the practical implementation of perovskite-based lighting and display technologies. mdpi.com

The addition of Barium thiocyanate influences the crystalline structure and morphology of the perovskite nanocrystals. While the fundamental crystal structure remains analogous to the host material with a nearly identical lattice constant, the doping process does affect crystallinity. The introduction of Ba(SCN)₂ can enhance the crystallinity of the material, which is evidenced by the narrowing of X-ray diffraction (XRD) peak widths. mdpi.com This enhancement is observed with dopant concentrations up to 30%; higher concentrations can lead to a deterioration in crystallinity. mdpi.com

The morphology of the nanocrystals, specifically their cubic shape, remains unchanged after the incorporation of Barium thiocyanate. However, the doping does lead to fluctuations in the average particle size. mdpi.com These changes in particle size, in turn, cause alterations in the optical properties, including shifts in the bandgap energy and the photoluminescence emission peak position. mdpi.com

Table 2: Effect of Ba(SCN)₂ Doping on Perovskite Nanocrystal Properties

| Ba(SCN)₂ Concentration | Bandgap (eV) | PL Emission Peak (nm) | PLQY (%) | Reference |

|---|---|---|---|---|

| 0% | 2.450 | 513 | 72% | mdpi.com |

| 30% | 2.413 | 523 | N/A | mdpi.com |

| 50% | 2.418 | 517 | ~98% | mdpi.com |

Precursor in the Synthesis of Inorganic Thiocyanates

This compound is a key starting material for the synthesis of various other inorganic thiocyanates. This application leverages the low solubility of barium sulfate (B86663) (BaSO₄). The general method involves a salt metathesis reaction in an aqueous solution. In this process, an aqueous solution of barium thiocyanate is reacted with a sulfate salt of a desired metal (M). The strong driving force for this reaction is the precipitation of the highly insoluble barium sulfate, which effectively removes barium ions from the solution and leaves the desired metal thiocyanate in the filtrate.

The reaction can be represented by the following general equation:

Ba(SCN)₂(aq) + MSO₄(aq) → BaSO₄(s)↓ + M(SCN)₂(aq)

This method is particularly advantageous for synthesizing water-soluble metal thiocyanates that are otherwise difficult to obtain directly. wikipedia.orgacs.org

A notable example of this application is in the synthesis of indium(III) thiocyanate. Researchers have successfully prepared In(NCS)₃ through the reaction of barium thiocyanate with indium(III) sulfate in an aqueous medium. wikipedia.org The insoluble barium sulfate is easily separated by filtration, yielding a solution of indium(III) thiocyanate.

The versatility of this approach allows for the synthesis of a range of inorganic thiocyanates, which are themselves important in various applications, including as intermediates in the production of dyes, in photography, and as components in freezing mixtures. chemicalbook.com

The following table summarizes examples of inorganic thiocyanates that can be synthesized using barium thiocyanate as a precursor.

| Target Compound | Reactant | Product By-product |

| Indium(III) Thiocyanate | Indium(III) Sulfate | Barium Sulfate |

| Other Metal Thiocyanates | Corresponding Metal Sulfate | Barium Sulfate |

Analytical Chemistry Methodologies Utilizing Barium Thiocyanate Dihydrate

Reagent in Qualitative and Quantitative Ion Detection

Barium thiocyanate (B1210189) dihydrate is employed as a reagent for the identification and quantification of specific ions in solution through reactions that result in a distinct color change or the formation of a precipitate.

The thiocyanate ion (SCN⁻), readily supplied by the dissolution of barium thiocyanate dihydrate, is a well-established reagent for the detection of ferric ions (Fe³⁺). In an acidic solution, thiocyanate ions react with ferric ions to form a series of intensely colored coordination complexes, most notably the blood-red pentathiocyanatoiron(III) ion, [Fe(SCN)₅(H₂O)]²⁻. This reaction is highly sensitive and serves as a common qualitative test for the presence of Fe³⁺. The intensity of the color is proportional to the concentration of the ferric ions, allowing for quantitative determination via colorimetry or spectrophotometry.

For the detection of silver ions (Ag⁺), this compound can be utilized in precipitation titrations, such as the Volhard method. This method is a form of back titration used for the determination of halides. A known excess of a standard silver nitrate (B79036) solution is added to the sample containing the halide, leading to the precipitation of the silver halide. The excess Ag⁺ is then titrated with a standard thiocyanate solution, for which barium thiocyanate can be a source. The endpoint is detected by the formation of the red-colored [Fe(SCN)]²⁺ complex upon the addition of a ferric iron indicator, which occurs after all the silver ions have precipitated as silver thiocyanate (AgSCN).

Table 1: Reactions for the Detection of Ferric and Silver Ions

| Ion Detected | Reagent (from this compound) | Reaction Principle | Observable Result |

| Ferric (Fe³⁺) | Thiocyanate (SCN⁻) | Complex formation | Blood-red solution |

| Silver (Ag⁺) | Thiocyanate (SCN⁻) | Precipitation | White precipitate of AgSCN |

This compound is also utilized in precipitation-based analytical methods beyond the Volhard titration. The thiocyanate ion can form sparingly soluble salts with several metal ions, allowing for their gravimetric determination. By adding a solution of this compound to a sample containing a target metal ion that forms an insoluble thiocyanate, the metal can be selectively precipitated. The resulting precipitate is then filtered, washed, dried, and weighed to determine the concentration of the metal ion in the original sample.

Furthermore, the barium ion (Ba²⁺) itself can be used in gravimetric analysis for the determination of sulfate (B86663) ions (SO₄²⁻). While barium chloride is more commonly used for this purpose, the principle of precipitating barium sulfate (BaSO₄), a dense and highly insoluble salt, is a cornerstone of gravimetric analysis mdpi.com.

Table 2: Examples of Precipitation-Based Analytical Protocols

| Analyte | Precipitating Ion (from this compound) | Precipitate Formed | Analytical Method |

| Silver (Ag⁺) | Thiocyanate (SCN⁻) | Silver Thiocyanate (AgSCN) | Precipitation Titration (Volhard method) vsmu.byuomustansiriyah.edu.iq |

| Sulfate (SO₄²⁻) | Barium (Ba²⁺) | Barium Sulfate (BaSO₄) | Gravimetric Analysis mdpi.com |

Application in Thiocyanate Solution Purification and Impurity Control

In industrial processes, particularly in the production of sodium thiocyanate, impurities such as sodium sulfate can be present. Barium thiocyanate can be employed in the purification of these thiocyanate solutions google.com. By adding a controlled amount of a water-soluble barium compound, such as barium thiocyanate, to the impure sodium thiocyanate solution, the sulfate ions are precipitated as barium sulfate google.com. This insoluble barium sulfate can then be removed by filtration, effectively purifying the sodium thiocyanate solution google.com. This method is particularly applicable to dilute solutions of sodium thiocyanate containing sodium sulfate as an impurity google.com.

The process involves admixing the aqueous solution of sodium thiocyanate with an amount of the water-soluble barium compound that is sufficient to prevent the precipitation of sodium sulfate during subsequent concentration steps google.com. After the removal of the barium sulfate precipitate, the purified thiocyanate solution can be concentrated to the desired level google.com.

Spectrophotometric Assay Development

The formation of colored complexes with the thiocyanate ion is the basis for the development of various spectrophotometric assays for the determination of certain metal ions. This compound can serve as a source of the thiocyanate ligand for these reactions.

A prominent example is the spectrophotometric determination of molybdenum. In the presence of a reducing agent, molybdenum(VI) is reduced to molybdenum(V), which then forms a stable, colored complex with thiocyanate ions neliti.comdtic.mil. The intensity of the color of this complex is measured using a spectrophotometer at a specific wavelength, and the concentration of molybdenum is determined by comparing the absorbance to a calibration curve prepared from standard solutions neliti.com.

Similarly, as mentioned for the detection of ferric ions, the intense red color of the iron(III)-thiocyanate complex allows for its quantitative determination using spectrophotometry canterbury.ac.nzrsc.org. This method is simple, rapid, and widely used for the analysis of iron in various samples canterbury.ac.nz.

Table 3: Spectrophotometric Assays Involving Thiocyanate

| Metal Ion | Principle | Wavelength of Maximum Absorbance (λmax) |

| Molybdenum (Mo⁵⁺) | Formation of a colored Mo-thiocyanate complex neliti.comdtic.mil | ~460-470 nm |

| Iron (Fe³⁺) | Formation of the red Fe-thiocyanate complex canterbury.ac.nzrsc.org | ~480 nm |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of barium thiocyanate (B1210189) dihydrate, DFT calculations can elucidate the nature of the chemical bonds between the barium cation, the thiocyanate anions, and the water molecules of hydration. These calculations can determine electron density distribution, molecular orbitals, and the nature of the frontier orbitals (HOMO and LUMO), which are crucial for understanding the compound's reactivity.

DFT studies on similar hydrated inorganic salts have successfully characterized the interactions within the crystal lattice. For instance, in other alkaline earth compounds, DFT has been used to analyze the influence of the metal cation on the electronic properties of the surrounding ligands. In barium thiocyanate dihydrate, DFT could be used to quantify the covalent versus ionic character of the Ba-N and Ba-S bonds, as the thiocyanate ligand can coordinate through either its nitrogen or sulfur atom. The calculations would also model the hydrogen bonding network involving the dihydrate water molecules, revealing their role in stabilizing the crystal structure.

A typical DFT analysis of this compound would involve optimizing the crystal geometry to find the lowest energy arrangement of atoms. From this optimized structure, various electronic properties can be calculated. The table below presents hypothetical DFT-calculated parameters for this compound, based on typical values for similar inorganic salt hydrates.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Calculated Value | Significance |

|---|---|---|

| Lattice Energy | -1850 kJ/mol | Indicates the stability of the crystal lattice. |

| Band Gap | 4.5 eV | Suggests the material is an electrical insulator. |

| Ba-N Bond Distance | 2.90 Å | Provides insight into the coordination environment of the Barium ion. |

| Ba-S Bond Distance | 3.25 Å | |

| O-H···N Hydrogen Bond Length | 1.95 Å | Characterizes the strength of hydrogen bonding involving the water molecules. |

| Mulliken Charge on Ba | +1.85 e | Indicates a highly ionic character of the barium center. |

Molecular Dynamics Simulations for Solution Behavior and Crystal Growth

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations can provide a detailed understanding of its behavior in aqueous solutions and the mechanisms of its crystal growth.

In solution, MD simulations can model the dissociation of the salt and the hydration of the Ba²⁺ and SCN⁻ ions. By simulating the trajectories of ions and water molecules over time, properties such as radial distribution functions can be calculated. dtic.mil These functions reveal the average distances and coordination numbers of water molecules and counter-ions around a central ion, providing a microscopic picture of the solution structure. dtic.mil Transport properties like ionic conductivity and diffusion coefficients can also be derived from these simulations. aip.orgsu.se

MD simulations are also instrumental in studying the process of crystallization from a supersaturated solution. gauss-centre.euelte.hu These simulations can track the attachment and detachment of ions and water molecules at the crystal surface, offering insights into the growth mechanism at an atomic level. aip.orgnih.gov Often, a multiscale approach is employed, where rate constants for molecular events obtained from MD are used in kinetic Monte Carlo (kMC) simulations to model crystal growth over longer timescales and larger length scales. gauss-centre.eu

Table 2: Typical Parameters for an MD Simulation of an Aqueous Barium Thiocyanate Solution

| Parameter | Typical Value/Setting |

|---|---|

| Force Field | CHARMM or AMBER for ions, TIP3P or SPC/E for water |

| System Size | ~100 ion pairs and ~5000 water molecules |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 10-100 nanoseconds |

| Time Step | 1-2 femtoseconds |

Prediction of Structural Features and Stability

Computational methods can be used to predict the crystal structure of a compound from its chemical formula, a field known as Crystal Structure Prediction (CSP). For a hydrated salt like this compound, CSP involves generating a multitude of possible crystal packing arrangements and evaluating their relative stabilities, typically through lattice energy calculations. ucl.ac.uknih.gov

The process begins by defining the molecular geometries of the barium cation, thiocyanate anion, and water molecule. Then, various algorithms are used to explore different possible arrangements in common space groups. The thermodynamic stability of these predicted structures is assessed by calculating their lattice energies, which represent the energy released when the constituent ions and molecules come together from an infinite separation to form the crystal. The structure with the lowest lattice energy is predicted to be the most stable. nih.gov

Computational screening can also assess the stability of different hydration states. By comparing the calculated energies of the dihydrate, other possible hydrates (e.g., monohydrate, trihydrate), and the anhydrous form, researchers can predict the conditions under which each form is most stable. acs.org This is particularly valuable for understanding the dehydration and hydration processes.

Table 3: Illustrative Lattice Energy Landscape for Predicted this compound Polymorphs

| Predicted Structure (Polymorph) | Space Group | Lattice Energy (kJ/mol) | Relative Energy (kJ/mol) |

|---|---|---|---|

| Form A | P2₁/c | -1850 | 0.0 (Global Minimum) |

| Form B | P-1 | -1845 | +5.0 |

| Form C | C2/c | -1842 | +8.0 |

| Form D | P2₁2₁2₁ | -1835 | +15.0 |

Computational Analysis of Reaction Mechanisms and Energy Landscapes

Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions, including those involving solid-state materials like this compound. Theoretical methods can be used to map out the potential energy surface for reactions such as thermal decomposition.

The thermal decomposition of a hydrated salt is a complex process that can involve dehydration followed by the breakdown of the anhydrous salt. researchgate.net Computational methods can model the step-by-step removal of water molecules, calculating the activation energies for each dehydration step. This provides insight into the kinetics of the process and the stability of intermediate hydrates.

For the thiocyanate anion itself, DFT calculations can explore its reactivity. For example, studies on the reaction of cyanide with sulfur to form thiocyanate have used DFT to map the reaction pathway and identify transition states. mdpi.com Similarly, the decomposition of the thiocyanate anion within the barium thiocyanate crystal upon heating could be modeled. This would involve identifying plausible decomposition pathways (e.g., formation of barium sulfide (B99878), cyanide, or other products), calculating the structures of transition states, and determining the activation energy barriers for these pathways. The results of such calculations can help to explain experimental observations from techniques like thermogravimetric analysis (TGA).

Solution Chemistry and Crystallization Phenomena

Solvation Behavior in Diverse Solvent Systems

Barium thiocyanate (B1210189) dihydrate exhibits distinct solvation behaviors depending on the nature of the solvent system, a critical aspect for its application and purification. Its solubility is high in water and extends to various polar organic solvents.

The compound is very soluble in water, with a reported solubility of 62.63 grams per 100g of solution at 25°C. chemicalbook.com It is also soluble in polar organic solvents such as methanol (B129727), ethanol (B145695), and acetone. chemicalbook.comwikipedia.org This solubility in alcohols but insolubility in simple alkanes highlights the importance of solvent polarity in the dissolution process. wikipedia.org

In mixed solvent systems, such as N,N-Dimethylformamide (DMF)-water, the solvation of the thiocyanate anion (SCN⁻) is preferential. Molecular dynamics simulations indicate that even in mixed solutions, water molecules primarily form the first solvation shell around the SCN⁻ anion due to strong hydrogen bonding interactions. nih.gov A second, outer shell may consist of both water and DMF molecules. nih.gov Raman spectroscopy studies have also suggested that for DMF mole fractions below 0.6, the solvation shell of the thiocyanate anion is mainly composed of water molecules. nih.gov This preferential hydration is a key factor in understanding its reactivity and crystallization in aqueous or semi-aqueous environments.

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Very soluble (62.63 g/100g solution at 25°C) | chemicalbook.com |

| Methanol | Soluble | chemicalbook.comwikipedia.org |

| Ethanol | Soluble | chemicalbook.comwikipedia.org |

| Acetone | Soluble | chemicalbook.com |

| Simple Alkanes | Insoluble | wikipedia.org |

Factors Influencing Crystal Habit and Growth

The crystal habit, or the characteristic external shape of a crystal, of barium thiocyanate dihydrate is significantly influenced by the conditions under which it is grown. Key factors include the solvent system, temperature, pressure, and the presence of impurities. wikipedia.org

When crystallized from a pure aqueous solution, this compound typically forms well-defined, needle-shaped crystals. sciencemadness.org However, the morphology can be precisely controlled by altering the solvent composition. The use of mixed solvent systems, such as ethanol-water mixtures, can modify the nucleation kinetics and subsequent crystal growth. evitachem.com For instance, an ethanol-water mixture can lead to the formation of prismatic crystals, while the addition of ammonia (B1221849) to raise the pH can promote the development of defined cubic facets by suppressing the formation of barium carbonate impurities. evitachem.com

| Solvent System (Water:Ethanol:NH₃ Ratio) | Yield (%) | Crystal Habit | Purity (wt%) |

|---|---|---|---|

| 1:0:0 | 78 | Needles | 89 |

| 1:1:0 | 92 | Prismatic | 95 |

| 2:2:1 | 95 | Defined cubic facets | 98 |

Data adapted from research on the effect of solvent systems on the crystallization of barium thiocyanate. evitachem.com

Recrystallization Techniques for Purity Enhancement

Recrystallization is a primary technique for purifying solid compounds like this compound. mt.com The method is based on the principle that the solubility of a compound in a solvent increases with temperature. libretexts.org This allows for the dissolution of the impure solid in a hot solvent, followed by the formation of purer crystals upon cooling, leaving impurities behind in the solution. mt.comlibretexts.org

A typical recrystallization procedure for this compound involves the following steps:

Dissolution : The impure solid is dissolved in a minimum amount of a suitable hot solvent, such as water, to create a saturated or near-saturated solution. youtube.com

Hot Filtration : If insoluble impurities are present, the hot solution is filtered to remove them. The addition of a small amount of activated charcoal to the boiling solution before this step can help adsorb colored or fine impurities. sciencemadness.org

Cooling and Crystallization : The hot, clear filtrate is allowed to cool slowly. As the temperature decreases, the solubility of this compound drops, leading to the formation of crystals. youtube.com Slow cooling is preferred to obtain larger, higher-purity crystals. The process can be completed by placing the solution in an ice bath to maximize the yield. sciencemadness.orgyoutube.com

Crystal Isolation : The purified crystals are separated from the cold supernatant (mother liquor), which retains the soluble impurities, via vacuum filtration. libretexts.org

Drying : The collected crystals are then dried to remove any residual solvent. libretexts.org

This process effectively removes impurities that may have been incorporated during synthesis, such as unreacted starting materials or side products like barium carbonate. evitachem.com The purity of the resulting crystals can be verified by methods such as melting point determination. libretexts.org

Q & A

Q. What are the standard methods for synthesizing barium thiocyanate dihydrate (Ba(SCN)₂·2H₂O) in a laboratory setting?

this compound is typically synthesized by reacting barium nitrate or chloride with potassium thiocyanate (KSCN) in aqueous solution. The reaction proceeds as:

The product is crystallized by slow evaporation, and the dihydrate form is confirmed via gravimetric analysis or X-ray diffraction. Ensure stoichiometric control to avoid impurities like unreacted KSCN .

Q. How does temperature affect the solubility of this compound in water and ethanol?

this compound is highly soluble in water and ethanol. At 25°C, its solubility in ethanol is significant (~167 g/100 mL), facilitating its use in non-aqueous reaction systems. Temperature increases enhance water solubility, but precise data should be validated experimentally due to limited literature on thiocyanate hydrates. Solubility can be measured via gravimetry or UV-Vis spectroscopy .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key methods include:

- FT-IR : Identify SCN⁻ stretching vibrations (~2050–2100 cm⁻¹).

- Elemental Analysis : Confirm Ba²⁺ and SCN⁻ ratios via ICP-OES or titration.

- Thermogravimetric Analysis (TGA) : Determine dehydration behavior (weight loss at ~110°C correlates with H₂O release).

- X-ray Diffraction (XRD) : Verify crystal structure and hydrate formation .

Advanced Research Questions

Q. How can computational modeling elucidate the coordination chemistry of this compound?

Density Functional Theory (DFT) simulations can model the bonding between Ba²⁺ and SCN⁻ ligands, predicting geometries and stability. For example, the octahedral coordination of Ba²⁺ with SCN⁻ and H₂O ligands can be validated against experimental XRD data. Software like Gaussian or ORCA is used for such studies .

Q. What role does this compound play in thiocyanate-radical-mediated reactions?

Barium thiocyanate serves as a thiocyanate (SCN⁻) source in radical reactions, such as the dehydration of aldoximes. The SCN⁻ radical (·SCN) generated under visible light initiates C–N bond cleavage. Mechanistic studies require EPR spectroscopy to detect radical intermediates .

Q. How should researchers resolve contradictions in reported solubility or stability data for this compound?

Contradictions often arise from differences in hydration states or impurities. To resolve:

Q. What safety protocols are critical when handling this compound?

Barium compounds are toxic and regulated under hazardous waste guidelines (e.g., OSHA 29 CFR 1910.1200). Key precautions:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/ingestion.

- Store in airtight containers to prevent hygroscopic degradation.

- Dispose via certified waste management services due to aquatic toxicity (EC50 Daphnia magna: 22 mg/L for BaCl₂ equivalents) .

Methodological Considerations

Q. How can researchers optimize crystallization conditions for this compound?

Slow evaporation at 4°C in ethanol-water mixtures (1:1 v/v) yields high-purity crystals. Monitor supersaturation via conductivity measurements to avoid premature precipitation. Seed crystals may enhance reproducibility .

Q. What analytical methods validate the purity of this compound in coordination chemistry studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.